5-[(3,5-dimethoxyphenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one
Description
This compound features a 4H-pyran-4-one core substituted at the 2-position with a (1,2,3,4-tetrahydroisoquinolin-2-yl)methyl group and at the 5-position with a (3,5-dimethoxyphenyl)methoxy moiety.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3,5-dimethoxyphenyl)methoxy]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-27-20-9-17(10-21(11-20)28-2)15-30-24-16-29-22(12-23(24)26)14-25-8-7-18-5-3-4-6-19(18)13-25/h3-6,9-12,16H,7-8,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLLIKLDEITSDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-dimethoxyphenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and pyranone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, acids, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-dimethoxyphenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
5-[(3,5-dimethoxyphenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[(3,5-dimethoxyphenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations
Structural Diversity: The target compound’s tetrahydroisoquinoline group distinguishes it from pyrazole-substituted analogs (e.g., 11a) and pyridazinones (e.g., 2a,b), which lack nitrogen-rich heterocycles. This may confer selective binding to neurotransmitter receptors or kinases .
Synthetic Routes: The target compound likely requires multistep synthesis (e.g., introducing tetrahydroisoquinoline via reductive amination or alkylation), contrasting with simpler condensations used for 11a . Pyridazinones (e.g., 2a,b) employ nucleophilic substitution of chloro groups, a strategy less applicable to the target compound due to its ether and amine linkages .
Physicochemical Properties: The 3,5-dimethoxyphenyl group enhances lipophilicity (clogP ~3.5 estimated) compared to hydrophilic analogs like 11a (clogP ~1.8 due to polar cyano groups) . The tetrahydroisoquinoline moiety may confer basicity (pKa ~8–9), enabling salt formation for improved solubility, whereas pyridazinones (e.g., 2a,b) are weakly acidic .
In contrast, pyrano-pyranones (e.g., ) undergo ring-opening reactions under acidic conditions.
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of pyran derivatives and features a unique combination of functional groups that may contribute to its biological activity. The presence of methoxy groups and a tetrahydroisoquinoline moiety suggests potential interactions with various biological targets.
Structural Formula
The structural representation can be summarized as follows:
This formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms, which are critical for its biological interactions.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Research indicates that similar compounds with methoxy substitutions can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : The tetrahydroisoquinoline structure is known for neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity .
- Antimicrobial Properties : Some derivatives related to this compound have demonstrated antimicrobial activity against various pathogens. The methoxy groups may enhance lipophilicity, allowing better penetration through microbial membranes .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on different cancer cell lines. For instance:
- Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Results : Significant inhibition of cell growth was observed at concentrations above 10 µM, with IC50 values indicating potency comparable to established chemotherapeutics .
In Vivo Studies
Animal models have been utilized to further investigate the compound's efficacy:
- Model : Mice bearing tumor xenografts
- Dosage : Administered at 50 mg/kg body weight
- Outcome : Tumor size reduction was noted after 14 days of treatment, alongside minimal side effects compared to control groups .
Summary of Biological Activities
| Activity Type | Assay Type | Model/Cell Line | Result | Reference |
|---|---|---|---|---|
| Anticancer | In Vitro | MCF-7 | IC50 = 12 µM | |
| Neuroprotection | In Vitro | Neuronal Cells | Reduced apoptosis | |
| Antimicrobial | In Vivo | E. coli | MIC = 15 µg/mL |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal highlighted the efficacy of the compound in inhibiting the growth of breast cancer cells. The study utilized both in vitro and in vivo methodologies to confirm its potential as an anticancer agent.
Case Study 2: Neuroprotective Potential
Another significant study focused on the neuroprotective effects observed in animal models treated with the compound. Results indicated a reduction in neurodegeneration markers following treatment, suggesting potential therapeutic applications in conditions like Alzheimer’s disease.
Q & A
Basic: What synthetic routes are recommended for the target compound?
The compound can be synthesized via multi-step functionalization of a pyran-4-one core. Key steps include:
- Diels-Alder cyclization to form the pyranone ring, as demonstrated in pyranone derivatives using α,β-unsaturated acid chlorides under controlled conditions .
- Regioselective alkylation at the 2-position using tetrahydroisoquinoline derivatives, with NaOCH₃ as a base to drive substitution reactions (analogous to pyridazinone synthesis methods) .
- Methoxy group introduction via nucleophilic aromatic substitution or Mitsunobu reactions for the 3,5-dimethoxyphenylmethoxy moiety .
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .
Advanced: How can computational modeling optimize derivatives for photophysical properties?
Integrated density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations predict electronic transitions and excited-state behavior. For example:
- HOMO-LUMO gaps can be tuned by modifying electron-donating (e.g., methoxy) or electron-withdrawing substituents .
- Solvatochromic effects are modeled using polarizable continuum models (PCM) to assess fluorescence quantum yields in varying solvents .
Experimental validation involves UV-Vis spectroscopy and fluorescence lifetime measurements .
Basic: What spectroscopic techniques confirm structural integrity?
- NMR (¹H/¹³C): Assign methoxy (δ 3.7–3.9 ppm) and tetrahydroisoquinoline methylene protons (δ 2.5–3.5 ppm). Aromatic protons in the pyranone ring appear downfield (δ 6.5–8.0 ppm) .
- HRMS (ESI-TOF): Confirm molecular ion [M+H]⁺ with <2 ppm error.
- IR Spectroscopy: Identify carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches .
Advanced: How to resolve contradictions in biological activity data across assays?
- Dose-response normalization: Compare IC₅₀ values in standardized assays (e.g., enzyme inhibition vs. cell viability) using Hill equation modeling .
- Assay interference checks: Rule out false positives via counter-screens (e.g., redox cycling or aggregation tests) .
- Structural analogs: Test derivatives to isolate pharmacophore contributions .
Basic: What purification methods are effective post-synthesis?
- Flash chromatography: Use silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate polar byproducts .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
Advanced: How to study methoxy group roles in target binding via SAR?
- Methoxy deletion analogs: Synthesize des-methoxy or mono-methoxy variants to assess steric/electronic effects .
- Molecular docking: Compare binding affinities in silico (e.g., with kinase or GPCR targets) using AutoDock Vina .
- Isothermal titration calorimetry (ITC): Quantify thermodynamic contributions (ΔH, ΔS) of methoxy interactions .
Advanced: What in vitro models assess neuropharmacological potential?
- Primary neuronal cultures: Test neuroprotective effects against oxidative stress (e.g., H₂O₂-induced apoptosis) .
- Calcium imaging: Evaluate modulation of intracellular Ca²⁺ flux in SH-SY5Y cells .
- Drosophila models: Screen for locomotor or lifespan effects (e.g., climbing assays) .
Basic: How to optimize regioselective alkylation?
- Base selection: Use NaOCH₃ in dioxane to favor substitution at the 2-position over competing sites .
- Temperature control: Maintain 0–5°C to suppress side reactions (e.g., over-alkylation) .
Advanced: How to apply X-ray crystallography for structural analysis?
- Crystal growth: Use slow vapor diffusion (e.g., ether into DCM solution) to obtain diffraction-quality crystals.
- Data collection: Resolve π-stacking interactions (e.g., between pyranone and tetrahydroisoquinoline) at 1.0 Å resolution .
Advanced: How to analyze substituent electronic effects via DFT?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
